Tetra-p-tolyltin
Overview
Description
Scientific Research Applications
1. Cleavage of Tin-Aryl Bonds by Monohalocarboxylic Acids
Tetra-p-tolyltin exhibits unique reactivity, demonstrated in a study by Chauhan et al. (1999), which explored its behavior under the influence of iodoacetic acid. The research showed that all four tin-carbon bonds in this compound could be successively cleaved by iodoacetic acid, highlighting the compound's susceptibility to such reactions under specific conditions (Chauhan et al., 1999).
2. Synthesis and Characterization of Derivatives
Another significant application is in the synthesis and characterization of various derivatives of tetra-o-tolyltin. Srivastava and Bhattacharya (1966) successfully synthesized tetra-o-tolyltin for the first time using a Wurtz reaction and proceeded to create derivatives such as tri-o-tolyltin iodide and di-o-tolyltin di-iodide. This research contributes to the understanding of the compound's chemistry and its potential applications (Srivastava & Bhattacharya, 1966).
3. Exploration of Electronic Properties
Research by Liu et al. (1994) on electrochemical and spectroelectrochemical investigations of tetra-p-tolylporphyrin derivatives sheds light on the electronic properties of these compounds. Their study focused on understanding the internal charge transfer mechanisms, which is vital for applications in electronic materials and devices (Liu et al., 1994).
4. Application in Porphyrin Synthesis
The synthesis and structural characterization of N-o-tolyl-5,10,15,20-tetraphenylporphine by Aizawa et al. (1993) is another example of the application of this compound in scientific research. This study provides insights into the deformation effects due to bulky N-substituent groups in porphyrins, which are crucial in the field of organic electronics and photodynamic therapy (Aizawa et al., 1993).
Safety and Hazards
When handling Tetra-p-tolyltin, it’s advised to avoid breathing in mist, gas, or vapors and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .
Properties
IUPAC Name |
tetrakis(4-methylphenyl)stannane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C7H7.Sn/c4*1-7-5-3-2-4-6-7;/h4*3-6H,1H3; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTDOHOTDDKRRS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[Sn](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Sn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.